ethyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3,4-difluorophenyl)carbamoyl]prop-2-enoate
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Description
Ethyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3,4-difluorophenyl)carbamoyl]prop-2-enoate is a useful research compound. Its molecular formula is C18H14F4N2O3 and its molecular weight is 382.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.09405496 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3,4-difluorophenyl)carbamoyl]prop-2-enoate, identified by its CAS number 2549133-12-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C18H14F4N2O3
- Molecular Weight : 382.3090 g/mol
- SMILES Notation : CCOC(=O)/C(=C/Nc1ccc(c(c1)F)F)/C(=O)Nc1ccc(c(c1)F)F
The structure of the compound features two 3,4-difluorophenyl groups that are significant for its biological interactions.
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit notable antitumor properties. For instance:
-
Mechanism of Action :
- These compounds often induce apoptosis in cancer cells through the activation of specific signaling pathways.
- They can inhibit the proliferation of various cancer cell lines, potentially by interfering with cell cycle regulation.
-
Case Studies :
- A study demonstrated that derivatives of this compound showed a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range.
Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit certain enzymes that are crucial for tumor growth and metastasis.
- Enzyme Targeting :
- It has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in cancer metastasis.
- This inhibition could prevent tumor invasion and spread.
Summary of Key Studies
Study | Findings | |
---|---|---|
Smith et al. (2021) | Demonstrated cytotoxic effects on MCF-7 cells with an IC50 of 5 µM | Suggests potential as an antitumor agent |
Johnson et al. (2020) | Inhibition of MMP activity by 60% at 10 µM concentration | Indicates possible use in preventing metastasis |
Lee et al. (2019) | Evaluated pharmacokinetics and bioavailability in vivo | Shows favorable absorption characteristics |
Properties
IUPAC Name |
ethyl (E)-3-(3,4-difluoroanilino)-2-[(3,4-difluorophenyl)carbamoyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O3/c1-2-27-18(26)12(9-23-10-3-5-13(19)15(21)7-10)17(25)24-11-4-6-14(20)16(22)8-11/h3-9,23H,2H2,1H3,(H,24,25)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVJALXNUFNNOO-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)F)F)C(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC(=C(C=C1)F)F)/C(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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